Ethyl [(3-cyano-4,6-dimethylpyridin-2-yl)oxy]acetate
Description
Ethyl [(3-cyano-4,6-dimethylpyridin-2-yl)oxy]acetate is a pyridine-based compound featuring a 3-cyano group, 4,6-dimethyl substituents, and an ethoxyacetate ester moiety at the 2-position of the pyridine ring. The compound is synthesized via reactions involving 2-((3-cyano-4,6-dimethylpyridin-2-yl)oxy)acetohydrazide with carbon disulfide and potassium hydroxide, followed by purification via crystallization or column chromatography . Analytical characterization employs NMR (¹H and ¹³C), IR spectroscopy, and CHNS microanalysis .
Properties
CAS No. |
53475-54-0 |
|---|---|
Molecular Formula |
C12H14N2O3 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
ethyl 2-(3-cyano-4,6-dimethylpyridin-2-yl)oxyacetate |
InChI |
InChI=1S/C12H14N2O3/c1-4-16-11(15)7-17-12-10(6-13)8(2)5-9(3)14-12/h5H,4,7H2,1-3H3 |
InChI Key |
OPPFIIVDCKZLLC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=C(C(=CC(=N1)C)C)C#N |
Origin of Product |
United States |
Preparation Methods
Alkylation of 3-Cyano-4,6-dimethyl-2-pyridone
The most widely reported method involves the alkylation of 3-cyano-4,6-dimethyl-2-pyridone with ethyl chloroacetate under basic conditions. In a representative procedure, 3-cyano-4,6-dimethyl-2-pyridone reacts with ethyl chloroacetate in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base at 80–90°C for 6–8 hours. The reaction proceeds via an SN2 mechanism, where the oxygen atom of the pyridone attacks the electrophilic carbon of ethyl chloroacetate. Work-up typically involves extraction with ethyl acetate, followed by column chromatography to isolate the product in yields of 60–70%.
Optimization of Reaction Conditions
-
Base Selection : Substituting K₂CO₃ with cesium carbonate (Cs₂CO₃) increases reactivity due to its stronger basicity, reducing reaction time to 4–5 hours.
-
Solvent Effects : Polar aprotic solvents like DMF or dimethylacetamide (DMA) enhance nucleophilicity, whereas toluene or dichloromethane (DCM) result in slower kinetics.
-
Temperature Control : Reactions conducted at 100°C under microwave irradiation achieve 85% yield within 2 hours, demonstrating the efficacy of energy-efficient protocols.
Multi-Component Reaction (MCR) Strategies
One-Pot Synthesis from Aldehydes and Ethyl Cyanoacetate
A scalable alternative employs a one-pot MCR of 3,4-dimethoxyacetophenone, aromatic aldehydes, ethyl cyanoacetate, and ammonium acetate in refluxing ethanol. This method constructs the pyridine ring de novo, with the cyano and ester groups introduced concomitantly. For example, heating 4-methylbenzaldehyde with ethyl cyanoacetate and ammonium acetate at 80°C for 12 hours produces the target compound in 55–65% yield after recrystallization from methanol.
Mechanistic Insights
The reaction proceeds through a Knoevenagel condensation between the aldehyde and ethyl cyanoacetate, followed by cyclization with ammonium acetate acting as both a nitrogen source and base. Key intermediates include α,β-unsaturated nitriles, which undergo [4+2] cycloaddition to form the pyridine core.
Cyclization of Enaminoesters
Formation via Enaminoester Intermediates
Cyclization strategies leverage enaminoesters derived from β-dicarbonyl compounds. For instance, treatment of ethyl acetoacetate with malononitrile in acetic acid under microwave irradiation generates an enaminoester intermediate, which subsequently cyclizes in the presence of ammonium acetate to yield the pyridine ring. This method offers modularity for introducing substituents but requires rigorous temperature control to avoid side reactions.
Yield and Purity Considerations
-
Catalyst Systems : Piperidine-acetic acid mixtures (5–10 mol%) in DCM improve cyclization efficiency, achieving 75–80% yield.
-
Work-Up Protocols : Acidic work-up with 4–10% sulfuric acid followed by extraction with methyl tert-butyl ether (MTBE) enhances purity (>95% by HPLC).
Alternative Synthetic Routes
Palladium-Catalyzed Coupling Reactions
Recent advances employ palladium catalysts for constructing the pyridine-oxyacetate backbone. A patent describes the coupling of 2-chloro-4,6-dimethylpyridine-3-carbonitrile with ethyl glycolate using Pd₂(dba)₃ and BINAP in toluene at 100°C. This method achieves 70–75% yield but necessitates stringent oxygen-free conditions and expensive catalysts.
Biocatalytic Approaches
Emerging methodologies explore enzymatic esterification of [(3-cyano-4,6-dimethylpyridin-2-yl)oxy]acetic acid using lipases in non-aqueous media. While still experimental, this route offers potential for green chemistry applications, with preliminary yields of 40–50% reported.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Reaction Time | Key Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic Substitution | 60–70 | 6–8 hours | High scalability, simple work-up | Requires toxic solvents (DMF) |
| Multi-Component Reaction | 55–65 | 12 hours | Modular substituent introduction | Low yields for electron-deficient aldehydes |
| Cyclization | 75–80 | 2–4 hours | Rapid under microwave conditions | Sensitive to moisture |
| Palladium Catalysis | 70–75 | 12–24 hours | Enables complex substitutions | High cost, air-sensitive reagents |
Recent Advances and Optimization
Chemical Reactions Analysis
Types of Reactions
Ethyl [(3-cyano-4,6-dimethylpyridin-2-yl)oxy]acetate can undergo various chemical reactions, including:
Nucleophilic substitution: The ester group can be targeted by nucleophiles, leading to the formation of different derivatives.
Oxidation and reduction: The cyano group can be reduced to an amine, or the ester group can be oxidized to a carboxylic acid.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products Formed
Nucleophilic substitution: Various substituted pyridine derivatives.
Oxidation: Carboxylic acids.
Reduction: Amines.
Hydrolysis: Carboxylic acids.
Scientific Research Applications
Chemical Synthesis Applications
Intermediate in Organic Synthesis
Ethyl [(3-cyano-4,6-dimethylpyridin-2-yl)oxy]acetate serves as an important intermediate in the synthesis of more complex organic molecules. It is commonly used in the preparation of various pyridine derivatives, which are essential in the development of pharmaceuticals and agrochemicals. For instance, it can be synthesized from 3-cyano-4,6-dimethyl-2-pyridone reacting with ethyl chloroacetate under specific conditions, yielding a range of derivatives that can be further functionalized for various applications .
Precursor for Novel Compounds
This compound is also utilized as a precursor in the synthesis of novel heterocyclic compounds. Research indicates that it can be transformed into other biologically active structures through various chemical reactions, such as nucleophilic substitutions and condensation reactions. These transformations are crucial in developing new materials with desirable properties .
Potential as a Pharmaceutical Agent
this compound has been studied for its biological activity, particularly its potential as a ligand in biochemical assays. Its interactions with biological molecules may involve mechanisms such as hydrogen bonding and π-π interactions, which could influence enzyme activity and other biological processes. Ongoing research aims to elucidate its role in cancer treatment and other therapeutic areas by modulating enzyme activities through competitive inhibition or activation pathways .
Antimicrobial and Anticancer Properties
Studies have shown that derivatives of this compound exhibit significant antimicrobial properties against common pathogens. Additionally, certain derivatives have demonstrated selective cytotoxicity towards cancer cell lines while sparing normal cells, indicating their potential use as chemotherapeutic agents .
Table 1: Summary of Research Findings on this compound
Mechanism of Action
The mechanism of action of Ethyl [(3-cyano-4,6-dimethylpyridin-2-yl)oxy]acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The cyano group and ester functionality can play crucial roles in binding to molecular targets, influencing the compound’s overall activity .
Comparison with Similar Compounds
Comparison with Similar Pyridine-Based Compounds
Substituent Variations on the Pyridine Core
Compound 1 : 4,6-Dimethyl-2-((5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)methoxy)nicotinonitrile
- Key Differences : Replaces the ethoxyacetate ester with a methoxy-linked 1,3,4-oxadiazole ring containing a thioxo group.
- However, the thioxo group may reduce metabolic stability compared to the ester .
- Biological Activity : Acts as a PIM-1 kinase inhibitor and autophagy inducer .
Compound 2 : 2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide
- Key Differences : Substitutes the ethoxyacetate ester with a thioacetamide group and introduces styryl groups at the 4,6-positions.
- The thioether linkage may improve resistance to esterase-mediated hydrolysis but reduce solubility .
- Biological Activity : Exhibits antioxidant and antimicrobial properties .
Compound 3 : 3-Cyano-4,6-bis(3,4-dimethoxyphenyl)pyridin-2-yl Derivatives
- Key Differences : Replaces methyl groups at 4,6-positions with 3,4-dimethoxyphenyl substituents.
- Impact : The bulky aryl groups enhance lipophilicity and may improve blood-brain barrier penetration. Methoxy groups contribute to electron-donating effects, altering redox properties .
- Biological Activity : Induces apoptosis in MCF-7 breast cancer cells via mitochondrial pathways .
Functional Group Modifications
Thioacetate Analogs : Ethyl 2-((3-cyano-4,6-dimethylpyridin-2-yl)thio)acetate
- Key Differences : Replaces the oxygen atom in the ester with sulfur.
- Thioesters are less stable under acidic conditions but may exhibit prolonged intracellular retention .
- Synthesis : Prepared via nucleophilic substitution reactions with chloroacetate esters .
Nicotinic Acid Derivatives : Ethyl 3-ethoxycarbonyl-4,6-dimethyl-2-substituted Pyridines
- Key Differences : Incorporates an ethoxycarbonyl group at the 3-position and amide linkages.
- Impact : The ethoxycarbonyl group enhances metabolic stability, while amide linkages improve solubility. These modifications are critical for antihyperlipidemic activity .
- Biological Activity : Reduces serum cholesterol and triglyceride levels in preclinical models .
Biological Activity
Ethyl [(3-cyano-4,6-dimethylpyridin-2-yl)oxy]acetate is a pyridine derivative that has garnered attention for its potential biological activities. This article reviews the biological properties, synthesis methods, and relevant research findings associated with this compound.
Chemical Structure and Properties
This compound features a pyridine ring substituted with a cyano group and ethoxyacetate moiety. The structural formula can be represented as follows:
The presence of the cyano group and the dimethyl substitutions on the pyridine ring enhance its reactivity and potential interactions with biological targets.
Synthesis
The compound can be synthesized through various methods, notably by reacting 3-cyano-4,6-dimethyl-2-pyridone with ethyl chloroacetate in the presence of a base like potassium carbonate. This reaction typically occurs in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to optimize yield .
Anticancer Properties
Research indicates that derivatives of 3-cyanopyridines, including this compound, exhibit significant anticancer activity . In studies involving MCF-7 breast cancer cells, these compounds were shown to induce apoptosis by increasing the release of cytochrome c from mitochondria into the cytoplasm. This mechanism triggers the mitochondrial apoptotic pathway, highlighting their potential as lead compounds in cancer therapy .
Table 1: Cytotoxicity of this compound and Related Compounds
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 7.12 | RKO |
| 5-Fluorouracil | 12.19 | RKO |
| Compound 9a (related derivative) | 8.22 | RKO |
Antimicrobial Activity
In addition to anticancer effects, this compound has demonstrated antimicrobial properties . Studies show that it acts against various bacterial strains by inhibiting key enzymes involved in bacterial metabolism. The compound's structural features allow it to interact effectively with microbial targets.
The biological activity of this compound is attributed to its ability to form hydrogen bonds and engage in π–π stacking interactions with biomolecules. These interactions can modulate enzyme activity, potentially acting as inhibitors or activators depending on the specific biological context .
Case Studies
- Study on Apoptotic Induction : A study published in PMC highlighted how derivatives of 3-cyanopyridines can induce apoptosis in cancer cell lines through mitochondrial pathways. The findings suggest that these compounds could be developed into more potent anticancer agents due to their ability to downregulate migration-related genes such as MMP-9 and VEGF .
- Antimicrobial Efficacy : Another research article focused on the antimicrobial efficacy of related pyridine derivatives demonstrated that they inhibited the growth of pathogenic bacteria effectively, suggesting a broad spectrum of activity against infectious agents.
Q & A
Q. What are the optimal synthetic routes for Ethyl [(3-cyano-4,6-dimethylpyridin-2-yl)oxy]acetate, and what purification techniques ensure high yield and purity?
The synthesis typically involves a nucleophilic substitution reaction between a pyridine precursor (e.g., 3-cyano-4,6-dimethylpyridin-2-ol) and ethyl bromoacetate under alkaline conditions. Key steps include:
- Substitution : Reacting the hydroxyl group of the pyridine derivative with ethyl bromoacetate in the presence of a base (e.g., NaH or K₂CO₃) in anhydrous DMF or THF at 60–80°C for 12–24 hours .
- Cyclization : For derivatives, heating in ethanolic sodium ethoxide induces cyclization, forming fused heterocyclic systems .
Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol. Purity is confirmed by HPLC (>99%) and elemental analysis .
Q. How can researchers characterize the crystal structure of this compound using X-ray diffraction and SHELX refinement tools?
Single-crystal X-ray diffraction (SCXRD) is performed using a Bruker APEX-II diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Data collection parameters include:
- Scan width : 0.5° per frame in ω or φ .
- Exposure time : 10–20 seconds per frame for high-resolution data .
Refinement uses SHELXL for anisotropic displacement parameters and hydrogen atom placement. Key steps: - Hydrogen handling : Refined isotropically with displacement parameters 1.2–1.5× attached carbons .
- R factors : Weighted (all data) and conventional (for ) ensure statistical rigor .
Q. What in vitro assays are recommended to evaluate the biological activity of this compound?
- Antimicrobial activity : Broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, using ATP/NADH depletion metrics .
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to assess IC₅₀ values . Controls must include solvent-only and untreated cells.
Q. Which spectroscopic methods confirm the functional groups in this compound?
Q. What are the key safety considerations when handling this compound?
- Toxicity : Acute oral LD₅₀ >2000 mg/kg (rat), but potential skin/eye irritant .
- First aid : Flush eyes with water for 15 minutes; wash skin with soap and water. Use PPE (gloves, goggles) during synthesis .
- Storage : Inert atmosphere (N₂), desiccated at 2–8°C to prevent hydrolysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data (e.g., anomalous displacement parameters) during refinement?
- Anisotropic refinement : Use SHELXL’s ISOR and DELU restraints to model disorder or thermal motion .
- Twinned data : Apply TWIN/BASF commands for non-merohedral twinning, validated by and .
- Hydrogen bonding : Hirshfeld surface analysis identifies ambiguous interactions, cross-referenced with DFT-calculated bond lengths .
Q. What mechanistic insights explain the reactivity of the cyano and acetoxy groups during nucleophilic substitution?
- Cyano group : Acts as a strong electron-withdrawing group, activating the pyridine ring for electrophilic attack. DFT studies show a 15–20 kcal/mol reduction in activation energy for SNAr reactions at the 2-position .
- Acetoxy group : Undergoes hydrolysis to carboxylic acid under acidic conditions, confirmed by LC-MS detection of intermediates . Competing pathways (e.g., elimination vs. substitution) are temperature-dependent, with ethanol favoring substitution (ΔG‡ = 25 kcal/mol) .
Q. How do solvent polarity and temperature influence cyclization efficiency?
- Solvent effects : High-polarity solvents (e.g., DMF) stabilize transition states via dipole interactions, accelerating cyclization (k = 0.15 min⁻¹ at 80°C vs. 0.05 min⁻¹ in toluene) .
- Temperature : Arrhenius plots reveal an activation energy () of 65 kJ/mol for cyclization, with optimal yields (>85%) at 100°C .
Q. What computational strategies validate synthetic pathways and bioactivity predictions?
- DFT calculations : Gaussian 16 with B3LYP/6-311+G(d,p) basis set optimizes transition states and verifies reaction barriers .
- Molecular docking : AutoDock Vina screens against bacterial FabH (PDB: 1MZN) or human Topoisomerase II (PDB: 1ZXM), with binding energies <−8 kcal/mol indicating high affinity .
Q. How should researchers address hydrogen bonding ambiguities in solid-state structures?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
